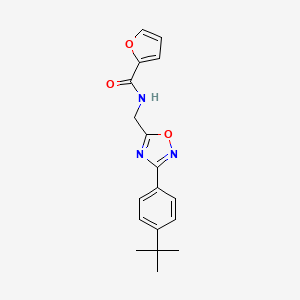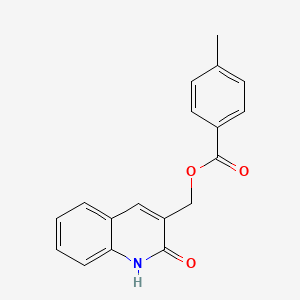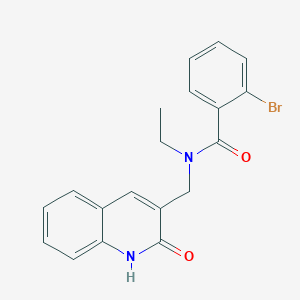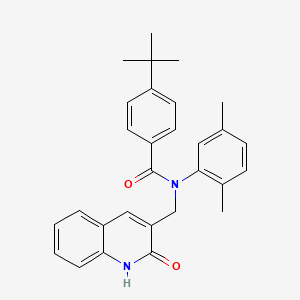
N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide, also known as CPIS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CPIS is a sulfonamide derivative of indoline, which is a heterocyclic compound commonly used in medicinal chemistry.
Mechanism of Action
N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide acts as a competitive inhibitor of the dopamine transporter, binding to the protein and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in extracellular dopamine levels, which can have a range of physiological effects depending on the specific brain region and receptor subtype involved.
Biochemical and Physiological Effects:
The effects of N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide on dopamine levels can have a range of biochemical and physiological effects. In animal studies, N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behavior. It has also been found to have potential applications in the treatment of addiction and depression.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide in lab experiments is its selectivity for the dopamine transporter, which allows for more precise manipulation of dopamine levels compared to other compounds that may affect multiple neurotransmitter systems. However, N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for research involving N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide. One area of interest is the development of more stable and soluble analogs of N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide that can be used in a wider range of experimental conditions. Another direction is the use of N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide in combination with other compounds to study the interactions between dopamine and other neurotransmitter systems. Finally, there is potential for the development of N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide-based therapeutics for the treatment of neurological disorders such as addiction and depression.
Synthesis Methods
N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide can be synthesized through a multistep process involving the reaction of 3-chlorobenzoyl chloride with indoline-5-sulfonamide in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide in its pure form.
Scientific Research Applications
N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter, which is a protein responsible for the reuptake of dopamine in the brain. This makes N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide a useful tool for studying the role of dopamine in various physiological processes and in the development of neurological disorders.
properties
IUPAC Name |
N-(3-chlorophenyl)-1-propanoyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-17(21)20-9-8-12-10-15(6-7-16(12)20)24(22,23)19-14-5-3-4-13(18)11-14/h3-7,10-11,19H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWKKFVSOLKGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-propanoyl-2,3-dihydroindole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7718149.png)
![3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718157.png)

![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718172.png)



![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7718190.png)

